molecular formula C28H56O4Sn B14311350 Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane CAS No. 112747-58-7

Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane

Cat. No.: B14311350
CAS No.: 112747-58-7
M. Wt: 575.5 g/mol
InChI Key: FQWIDTXYLXKJNZ-UHFFFAOYSA-L
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Description

Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with dodecanoic acid and 2-ethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Dibutyltin oxide+Dodecanoic acid+2-Ethylhexanoic acidThis compound+Water\text{Dibutyltin oxide} + \text{Dodecanoic acid} + \text{2-Ethylhexanoic acid} \rightarrow \text{this compound} + \text{Water} Dibutyltin oxide+Dodecanoic acid+2-Ethylhexanoic acid→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The organic groups attached to tin can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and sealants due to its ability to catalyze cross-linking reactions.

Mechanism of Action

The mechanism of action of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can coordinate with various functional groups, facilitating catalytic reactions. The pathways involved include the activation of substrates through coordination with the tin center, leading to enhanced reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dilaurate
  • Dibutyltin bis(2-ethylhexanoate)
  • Dibutyltin oxide

Uniqueness

Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is unique due to its specific combination of dodecanoic acid and 2-ethylhexanoic acid ligands. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and improved catalytic activity compared to other organotin compounds.

Properties

CAS No.

112747-58-7

Molecular Formula

C28H56O4Sn

Molecular Weight

575.5 g/mol

IUPAC Name

[dibutyl(2-ethylhexanoyloxy)stannyl] dodecanoate

InChI

InChI=1S/C12H24O2.C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

FQWIDTXYLXKJNZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC

Origin of Product

United States

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